Acetamide, N-(5,6,7,8-tetrahydrocarbazol-1-YL)- Acetamide, N-(5,6,7,8-tetrahydrocarbazol-1-YL)-
Brand Name: Vulcanchem
CAS No.: 64058-93-1
VCID: VC20490968
InChI: InChI=1S/C14H16N2O/c1-9(17)15-13-8-4-6-11-10-5-2-3-7-12(10)16-14(11)13/h4,6,8,16H,2-3,5,7H2,1H3,(H,15,17)
SMILES:
Molecular Formula: C14H16N2O
Molecular Weight: 228.29 g/mol

Acetamide, N-(5,6,7,8-tetrahydrocarbazol-1-YL)-

CAS No.: 64058-93-1

Cat. No.: VC20490968

Molecular Formula: C14H16N2O

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-(5,6,7,8-tetrahydrocarbazol-1-YL)- - 64058-93-1

Specification

CAS No. 64058-93-1
Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
IUPAC Name N-(6,7,8,9-tetrahydro-5H-carbazol-1-yl)acetamide
Standard InChI InChI=1S/C14H16N2O/c1-9(17)15-13-8-4-6-11-10-5-2-3-7-12(10)16-14(11)13/h4,6,8,16H,2-3,5,7H2,1H3,(H,15,17)
Standard InChI Key IXJJJWNBDDIUGM-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=CC2=C1NC3=C2CCCC3

Introduction

Chemical Identification and Nomenclature

Core Identifiers

Acetamide, N-(5,6,7,8-tetrahydrocarbazol-1-yl)- is systematically identified by several key parameters:

PropertyValueSource Reference
CAS Registry Number64058-93-1
IUPAC NameN-(6,7,8,9-tetrahydro-5H-carbazol-1-yl)acetamide
Molecular FormulaC₁₄H₁₆N₂O
Molecular Weight228.29 g/mol
SMILES NotationCC(=O)NC1=CC=CC2=C1NC3=C2CCCC3
InChIKeyIXJJJWNBDDIUGM-UHFFFAOYSA-N

The compound’s structure was first documented in the Beilstein database under reference number 0233649, and its synthetic pathways have been explored since the mid-20th century .

Synonyms and Trade Names

Alternative designations include:

  • 1-Acetamino-5,6,7,8-tetrahydrocarbazole

  • DTXSID40214240 (DSSTox Substance ID)

  • BRN 0233649 (Beilstein Registry Number) .

Molecular Structure and Conformational Analysis

Structural Features

The compound’s architecture comprises:

  • A tetrahydrocarbazole core: A bicyclic system with a partially hydrogenated indole moiety.

  • An acetamide substituent: Attached at the 1-position of the carbazole ring.

The planar carbazole system allows for π-π stacking interactions, while the amide group participates in hydrogen bonding, influencing solubility and reactivity .

3D Conformation

Computational models (PubChem 3D Conformer) reveal that the tetrahydrocarbazole ring adopts a boat-like conformation, with the acetamide group oriented perpendicular to the bicyclic plane . This spatial arrangement may affect its interaction with biological targets.

Physicochemical Properties

Computed and Experimental Data

PropertyValueSource Reference
XLogP3 (Partition Coefficient)2.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors1
Topological Polar Surface Area46.2 Ų
Rotatable Bonds1
Exact Mass228.126263138 Da

The compound’s moderate lipophilicity (XLogP3 = 2.5) suggests adequate membrane permeability, a desirable trait for drug candidates .

Toxicological Profile

Acute Toxicity

In a seminal 1950 study, the compound exhibited an oral LD₅₀ of 3,865 mg/kg in rats, indicating low acute toxicity . No specific toxic effects (e.g., neurotoxicity or hepatotoxicity) were reported, though comprehensive subchronic or carcinogenicity studies remain lacking .

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